Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-

Description

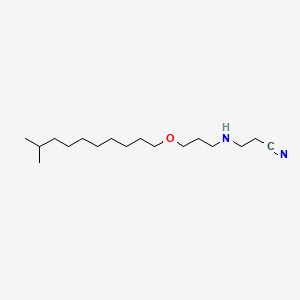

The compound “Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-” (CAS: 919-218-0) is a nitrile derivative featuring a branched isodecyloxy chain and an amino-propyl linkage. Its structure consists of a propanenitrile backbone substituted with a 3-(isodecyloxy)propylamino group. The isodecyloxy moiety (C10H21O) imparts significant hydrophobicity, making the compound suitable for applications requiring surfactant-like properties or compatibility with nonpolar matrices. This compound is registered under EU REACH and is synthesized via reactions involving alkylation or amination processes .

Structure

3D Structure

Properties

CAS No. |

72162-47-1 |

|---|---|

Molecular Formula |

C17H34N2O |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

3-[3-(9-methyldecoxy)propylamino]propanenitrile |

InChI |

InChI=1S/C17H34N2O/c1-17(2)11-7-5-3-4-6-8-15-20-16-10-14-19-13-9-12-18/h17,19H,3-11,13-16H2,1-2H3 |

InChI Key |

JWIXWVDMADJVJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCOCCCNCCC#N |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- typically involves the reaction of isodecyl alcohol with 3-chloropropionitrile in the presence of a base to form the intermediate 3-(isodecyloxy)propionitrile. This intermediate is then reacted with ammonia or an amine to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitrile group yields primary amines, while oxidation can produce carboxylic acids or other oxidized derivatives .

Scientific Research Applications

Medicinal Chemistry

Propanenitrile derivatives have shown potential as pharmacological agents. Their ability to interact with biological targets makes them candidates for drug development.

- Anticancer Activity : Some studies suggest that propanenitrile derivatives can inhibit tumor growth by disrupting cellular processes involved in cancer proliferation. For instance, a derivative was tested for its efficacy against specific cancer cell lines, showing promising results in reducing cell viability .

- Antimicrobial Properties : Research has indicated that certain propanenitrile compounds exhibit antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Material Science

The compound can also be utilized in the synthesis of polymers and other materials.

- Polymer Synthesis : Propanenitrile derivatives are used as monomers in the production of copolymers. These materials can be tailored for specific properties such as increased strength or flexibility, which are beneficial in industrial applications .

- Surface Coatings : Due to their chemical stability and adhesion properties, propanenitrile-based compounds are explored as components in surface coatings for enhanced durability and resistance to environmental factors .

Environmental Studies

Propanenitrile compounds are being investigated for their environmental impact and behavior.

- Toxicity Assessments : Studies have evaluated the toxicity of propanenitrile derivatives on aquatic life, providing essential data for environmental risk assessments. The findings indicate varying levels of toxicity depending on the concentration and exposure duration .

- Biodegradability : Research into the biodegradability of these compounds is crucial for understanding their long-term environmental effects. Some studies suggest that certain derivatives break down effectively under specific conditions, reducing their ecological footprint .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of a specific propanenitrile derivative. Researchers conducted in vitro assays on breast cancer cell lines, demonstrating a significant reduction in cell proliferation at concentrations above 10 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Environmental Impact Assessment

An environmental risk assessment was conducted focusing on the aquatic toxicity of propanenitrile derivatives. The study utilized a tiered approach, assessing acute and chronic effects on fish and invertebrates. Results indicated that while some derivatives posed minimal risk at low concentrations, others showed concerning toxicity levels that warrant further investigation.

Mechanism of Action

The mechanism of action of propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Propanenitrile, 3-[(3-morpholinopropyl)amino]- (CAS: 102440-39-1)

- Molecular Formula : C10H19N3O

- Key Features: Substituted with a morpholine ring (C4H8NO) instead of the isodecyloxy chain.

- Properties :

- Contrast: The morpholine derivative is less hydrophobic than the isodecyloxy analog, limiting its utility in nonpolar environments .

Propanenitrile, 3-[[3-[(4-aminobutyl)amino]propyl]amino]- (CAS: 76801-35-9)

- Molecular Formula : C10H22N4

- Key Features: Contains a linear 4-aminobutyl chain, introducing additional amine groups.

- Molecular weight: 198.31 g/mol . Applications: Intermediate in synthesizing polyamines (e.g., thermospermine) for biochemical research .

- Contrast : The absence of a hydrophobic chain makes this compound more water-soluble but less suited for surfactant applications compared to the isodecyloxy variant .

N-[3-(Isodecyloxy)propyl]propane-1,3-diamine

- Key Features : A diamine analog of the target compound, replacing the nitrile group with a secondary amine.

- Properties :

- Molecular formula inferred as C16H36N2O (exact data unavailable).

- Higher polarity due to amine groups, enabling chelation or coordination chemistry.

- Applications: Potential precursor for surfactants or corrosion inhibitors due to dual amine functionality .

- Contrast: The nitrile group in the target compound enhances electrophilicity, enabling participation in cyano-based reactions (e.g., nucleophilic additions) .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- | 919-218-0 | Not explicitly provided* | ~265 (estimated) | Nitrile, isodecyloxy ether | Surfactants, polymer additives |

| Propanenitrile, 3-[(3-morpholinopropyl)amino]- | 102440-39-1 | C10H19N3O | 197.28 | Nitrile, morpholine | Pharmaceuticals, agrochemicals |

| Propanenitrile, 3-[[3-[(4-aminobutyl)amino]propyl]amino]- | 76801-35-9 | C10H22N4 | 198.31 | Nitrile, polyamine | Biochemical intermediates |

| N-[3-(Isodecyloxy)propyl]propane-1,3-diamine | Not provided | C16H36N2O (inferred) | ~264 (estimated) | Diamine, isodecyloxy ether | Surfactant precursors, chelators |

*Molecular formula of the target compound inferred as C16H29N2O based on structural analysis .

Biological Activity

Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-, also known by its CAS number 72162-47-1, is an organic compound categorized as a nitrile. Its molecular formula is C16H32N2O, with a molar mass of approximately 268.44 g/mol. This compound features a nitrile group (-CN) linked to a propanenitrile backbone and an isodecyloxypropylamino substituent. Due to its unique structure, it exhibits significant biological activity, making it a subject of interest in various biochemical studies.

The compound is characterized by the following physico-chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H32N2O |

| Molar Mass | 268.44 g/mol |

| Density | 0.875 - 0.876 g/cm³ at 20°C |

| LogP | 3.8 at 23°C and pH 7-7.4 |

| Vapor Pressure | 0.27 Pa at 20°C |

| Dissociation Constant | pKa ~7.99 - 8.37 at 25°C |

These properties indicate that Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- is soluble in polar solvents and possesses a balance between hydrophilicity and hydrophobicity, which enhances its potential for interaction with biological systems.

Biological Activity

Research indicates that Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- may interact with various biological systems through several mechanisms:

- Biochemical Interactions : The compound has shown potential in modulating enzyme activities and influencing signaling pathways within cells, which could be relevant for therapeutic applications.

- Cellular Uptake : Its amphiphilic nature allows for effective cellular uptake, making it suitable for drug delivery systems.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to quantify this effect.

Case Studies

Several studies have explored the biological implications of Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-:

- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

- Toxicological Assessment : Toxicity studies conducted under OECD guidelines indicated that the compound has a low toxicity profile when administered at moderate doses (up to 1000 mg/kg), showing no significant adverse effects on vital organs in rodent models .

Comparative Analysis

To understand the uniqueness of Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- | C19H38N2O | Longer alkoxy chain; higher molecular weight |

| Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)- | C19H38N2O | Similar structure but shorter alkoxy chain |

| 3-(Isodecyloxy)propiononitrile | C15H30N2O | Shorter carbon chain; different functional groups |

This table illustrates how variations in alkoxy chain length can influence the biological activity and solubility of these compounds.

Q & A

Q. What are the recommended synthetic routes for preparing 3-((3-(isodecyloxy)propyl)amino)propanenitrile, and how can reaction conditions be optimized?

The synthesis of structurally similar nitrile derivatives (e.g., 3-oxo-3-piperidin-1-yl-propionitrile) often involves condensation reactions under controlled conditions. For example, ethanol and piperidine at 0–5°C for 2 hours are used to facilitate nucleophilic substitution or amidation . Key optimization parameters include:

- Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions like hydrolysis of the nitrile group.

- Catalyst selection : Piperidine acts as both a base and a catalyst in such reactions, enhancing reaction rates.

- Solvent choice : Polar aprotic solvents (e.g., ethanol) improve solubility of intermediates.

For the target compound, substituting analogous reagents (e.g., isodecyloxypropylamine) while maintaining these conditions could yield optimal results.

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Mass Spectrometry (MS) : Electron ionization (EI-MS) can confirm molecular weight and fragmentation patterns, as demonstrated for propanenitrile derivatives .

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for resolving the amine and ether linkages in the structure. For example, the isodecyloxy group’s alkyl chain would show distinct δ 1.2–1.6 ppm (methylene/methyl protons) .

- Infrared (IR) Spectroscopy : The nitrile group’s stretching vibration (~2240 cm) and amine N–H stretches (~3300 cm) are diagnostic .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards (e.g., nitrile vapors) .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide the safety data sheet (SDS) to healthcare providers .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can accurately model thermochemical properties, such as bond dissociation energies and reaction pathways . For example:

- HOMO-LUMO Analysis : Predicts sites of electrophilic/nucleophilic attack.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, critical for nitrile stability in aqueous environments.

Methodology: Optimize geometry at the B3LYP/6-31G(d) level, followed by frequency calculations to confirm minima .

Q. What experimental approaches can resolve contradictions in toxicity or environmental fate data?

- Controlled Degradation Studies : Monitor atmospheric oxidation with OH radicals (e.g., using smog chambers) to measure reaction rates ( cm molecule s) and identify degradation products .

- Comparative Toxicity Assays : Use in vitro models (e.g., human hepatocytes) to compare results with existing NIOSH RELs (6 ppmv) and reconcile discrepancies via dose-response analysis .

Q. How can supramolecular interactions (e.g., hydrogen bonding) influence this compound’s crystallinity or solubility?

The tertiary amine and ether groups can participate in hydrogen bonding or van der Waals interactions. For example:

- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions, as seen in bromophenyl-propanenitrile derivatives forming C–H···N hydrogen-bonded chains .

- Solubility Testing : Compare solubility parameters (Hansen or Hildebrand) in polar vs. nonpolar solvents to optimize formulation stability.

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 0–5°C | |

| Catalyst | Piperidine | |

| Solvent | Ethanol | |

| Reaction Time | 2 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.